molecular formula C23H14N2O2 B11540995 2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11540995
M. Wt: 350.4 g/mol
InChI Key: VCYWNSJCTPCYBD-ZVHZXABRSA-N
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Description

2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione: benzo[de]isoquinoline-1,3-dione , is a fascinating compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzo[de]isoquinoline scaffold, which combines a benzene ring (benzo) fused with a decahydroisoquinoline ring system (de).
  • The compound contains an amino group (NH₂) and an E-configured naphthalenylmethylidene side chain.

Preparation Methods

Synthetic Routes::

    Ethylenediamine Reaction:

    Hydrazine Reaction:

Industrial Production::
  • While not commonly produced industrially, research and applications have explored its potential.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C23H14N2O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(E)-naphthalen-1-ylmethylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H14N2O2/c26-22-19-12-4-8-16-9-5-13-20(21(16)19)23(27)25(22)24-14-17-10-3-7-15-6-1-2-11-18(15)17/h1-14H/b24-14+

InChI Key

VCYWNSJCTPCYBD-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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